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Compound Name: _
difluorophenyl)methanol

Cat. No.: B1323463

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-4,5-difluorophenyl)methanol is a fluorinated aromatic alcohol that holds potential
as a versatile building block in medicinal chemistry and drug discovery. The strategic
incorporation of fluorine atoms into organic molecules can significantly modulate their
physicochemical and biological properties, including metabolic stability, lipophilicity, and binding
affinity to target proteins. This technical guide provides a comprehensive overview of the known
chemical properties, synthesis, and potential applications of (2-Amino-4,5-
difluorophenyl)methanol, serving as a valuable resource for researchers in the
pharmaceutical sciences.

Chemical and Physical Properties

A summary of the key chemical and physical properties of (2-Amino-4,5-
difluorophenyl)methanol is presented below. It is important to note that while some properties
have been computationally predicted, experimental data for others, such as melting and boiling
points, remain limited in publicly available literature.

Table 1: Chemical and Physical Properties of (2-Amino-4,5-difluorophenyl)methanol
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Property Value Source

IUPAC Name (?_Amino_4’5_ [1][2]
difluorophenyl)methanol

CAS Number 748805-87-0 [1]I2]

Molecular Formula C7H7F2NO [3]

Molecular Weight 159.13 g/mol [11[3]

Appearance Solid (predicted)

Melting Point Not available

Boiling Point Not available

Solubility Not available

XLogP3 1.1 [3]

Hydrogen Bond Donor Count 2

Hydrogen Bond Acceptor

3
Count
Rotatable Bond Count 1
Exact Mass 159.04958 Da [3]
Synthesis

The primary synthetic route to (2-Amino-4,5-difluorophenyl)methanol involves the reduction
of a suitable precursor, such as 2-amino-4,5-difluorobenzoic acid or its corresponding
aldehyde. While specific, detailed experimental protocols for this exact compound are not
readily available in peer-reviewed literature, a general methodology can be inferred from
standard organic chemistry practices.

General Experimental Protocol: Reduction of 2-Amino-
4,5-difluorobenzoic Acid
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This protocol describes a plausible method for the synthesis of (2-Amino-4,5-
difluorophenyl)methanol.

Materials:

2-Amino-4,5-difluorobenzoic acid

e Lithium aluminum hydride (LiAIH4) or other suitable reducing agent

e Anhydrous tetrahydrofuran (THF)

e Anhydrous diethyl ether

o Saturated aqueous solution of sodium sulfate (NazS0a4)

 Hydrochloric acid (HCI)

e Sodium bicarbonate (NaHCO3)

e Magnesium sulfate (MgSOa) or sodium sulfate (Na=S0Oa4) for drying

¢ Round-bottom flask

o Reflux condenser

e Dropping funnel

e Magnetic stirrer

e |ce bath

e Separatory funnel

 Rotary evaporator

Procedure:

e Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1323463?utm_src=pdf-body
https://www.benchchem.com/product/b1323463?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1323463?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

argon), suspend lithium aluminum hydride (a molar excess, typically 2-3 equivalents) in
anhydrous THF.

Addition of Starting Material: Dissolve 2-amino-4,5-difluorobenzoic acid in anhydrous THF.
Add this solution dropwise to the stirred suspension of LiAIH4 at O °C (using an ice bath).

Reaction: After the addition is complete, slowly warm the reaction mixture to room
temperature and then heat to reflux for several hours. Monitor the reaction progress by thin-
layer chromatography (TLC).

Quenching: After the reaction is complete, cool the flask in an ice bath. Cautiously quench
the excess LiAlH4 by the slow, dropwise addition of water, followed by a 15% aqueous
solution of sodium hydroxide, and then more water.

Work-up: Filter the resulting mixture through a pad of Celite® and wash the filter cake
thoroughly with THF or diethyl ether. Combine the organic filtrates.

Extraction: Wash the combined organic layers with brine (saturated agueous NaCl solution).
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and
concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The crude product can be purified by column chromatography on silica gel or by
recrystallization from a suitable solvent system to afford pure (2-Amino-4,5-
difluorophenyl)methanol.

Logical Workflow for Synthesis:
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Start: 2-Amino-4,5-difluorobenzoic Acid

'

Reduction with LiAlHa4 in THF

'

Aqueous Work-up and Extraction

'

Purification (e.g., Chromatography)

Final Product: (2-Amino-4,5-difluorophenyl)methanol

Click to download full resolution via product page

A generalized workflow for the synthesis of the target compound.

Spectral Data

While specific spectra for (2-Amino-4,5-difluorophenyl)methanol are not widely published,
the expected spectral characteristics can be predicted based on its structure.

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons, the benzylic methylene protons (-CH20H), the hydroxyl proton (-OH), and the amine
protons (-NHz). The aromatic signals will exhibit splitting patterns influenced by the fluorine
substituents.

e 13C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, with the
carbon atoms directly bonded to fluorine exhibiting characteristic splitting (C-F coupling). A
signal for the benzylic carbon will also be present.
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» IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for
the N-H stretching of the primary amine (around 3300-3500 cm™1), the O-H stretching of the
alcohol (a broad band around 3200-3600 cm~1), C-F stretching (around 1000-1400 cm™1),
and C-N and C-O stretching vibrations.

o Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the
molecular weight of the compound (159.13 g/mol ).

Applications in Drug Development and Research

The incorporation of fluorine into drug candidates is a well-established strategy to enhance
their pharmacological profiles. Fluorine's high electronegativity and small size can lead to
improved metabolic stability, increased binding affinity, and altered pKa values, which can
positively impact a drug's efficacy and pharmacokinetics.

While specific biological activities for (2-Amino-4,5-difluorophenyl)methanol have not been
extensively reported, its structural motif suggests potential for its use as a key intermediate in
the synthesis of a variety of biologically active molecules. Substituted benzylamines are a
common feature in many pharmacologically active compounds.

Potential Research Applications:

» Scaffold for Library Synthesis: This compound can serve as a starting point for the synthesis
of libraries of novel compounds to be screened for various biological activities.

» Fragment-Based Drug Discovery: As a small, functionalized molecule, it could be used in
fragment-based screening to identify new lead compounds.

e Probing Structure-Activity Relationships (SAR): The difluoro substitution pattern provides a
unique electronic and steric environment that can be exploited in SAR studies to understand
drug-target interactions.

Signaling Pathway Relationship:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 748805-87-0|(2-Amino-4,5-difluorophenyl)methanol|BLD Pharm [bldpharm.com]

2. buildingblock.bocsci.com [buildingblock.bocsci.com]

3. PubChemlLite - (2-amino-4,5-difluorophenyl)methanol (C7H7F2NO)
[pubchemlite.lcsb.uni.lu]

To cite this document: BenchChem. [An In-depth Technical Guide to (2-Amino-4,5-
difluorophenyl)methanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1323463#2-amino-4-5-difluorophenyl-methanol-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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